Homarylamine - 451-77-4

Homarylamine

Catalog Number: EVT-407002
CAS Number: 451-77-4
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Homarylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine and MDMPEA, is an antitussive (anti-cough) drug . It was patented in 1956 by Merck & Co., but has never been used medically . Chemically, it is a substituted phenethylamine and is the N-methylated analog of methylenedioxyphenethylamine (MDPEA) .

Synthesis Analysis

The synthesis of Homarylamine involves a multi-step reaction . The first step involves heating at 200°C for 2 hours. The second step involves a reaction with LiAlH4 in tetrahydrofuran for 4 hours .

Molecular Structure Analysis

Homarylamine has a molecular formula of C10H13NO2 . Its structure includes a benzodioxole ring attached to an ethanamine group, which is N-methylated .

Chemical Reactions Analysis

One known reaction of Homarylamine is with formaldehyde, which results in the formation of hydrastinine .

Physical And Chemical Properties Analysis

Homarylamine has a molar mass of 179.219 g/mol . It has a density of 1.128 g/cm3 and a boiling point of 274°C at 760 mmHg . The compound is a crystalline solid and is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Synthesis Analysis

Homarylamine can be synthesized through various methods, primarily involving the N-methylation of methylenedioxyphenethylamine. The synthesis process typically includes:

  1. Starting Material: Methylenedioxyphenethylamine.
  2. Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.
  3. Conditions: The reaction usually requires a basic environment to facilitate the N-methylation process.

The yield and purity of the synthesized compound can be optimized by controlling reaction parameters such as temperature and solvent choice. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are often employed to confirm the identity and purity of the synthesized homarylamine .

Molecular Structure Analysis

The molecular formula of homarylamine is C10H13NO2C_{10}H_{13}NO_2, with a molar mass of approximately 179.219 g/mol. The structure features a benzodioxole moiety, which contributes to its pharmacological properties.

  • IUPAC Name: 3,4-methylenedioxy-N-methylphenethylamine
  • CAS Number: 533-10-8
  • SMILES Notation: Cc1cc2c(c1OCO2)CC(CC)N(C)C

The molecular structure can be visualized using computational chemistry software that allows for three-dimensional modeling, providing insights into its sterics and potential interactions with biological targets .

Chemical Reactions Analysis

Homarylamine undergoes various chemical reactions typical of phenethylamines:

  1. Formaldehyde Reaction: It reacts with formaldehyde to produce hydrastinine, an alkaloid derivative.
  2. Oxidation: Homarylamine can be oxidized to form various metabolites, which may have different pharmacological effects.

These reactions highlight its potential reactivity and importance in synthetic organic chemistry, particularly in the development of new psychoactive substances .

Mechanism of Action

While homarylamine has not been extensively studied for therapeutic use, its mechanism of action can be inferred based on its structural similarity to other phenethylamines. It likely interacts with monoamine neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This interaction may contribute to its antitussive effects as well as potential psychoactive properties .

Physical and Chemical Properties Analysis

Homarylamine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.
  • Melting Point: Specific melting point data is limited but can be determined experimentally.

These properties are critical for understanding its behavior in biological systems and during synthesis .

Applications

Introduction to Homarylamine

Historical Discovery and Patent Chronology

Homarylamine (chemical name: 2-(1,3-benzodioxol-5-yl)-N-methylethanamine) was first patented in 1956 by the pharmaceutical company Merck & Co. under U.S. Patent 2,820,739 [1]. This patent identified the compound as an antitussive agent, indicating its potential to suppress cough reflexes. Despite this early pharmaceutical interest, Homarylamine never advanced to clinical use as a therapeutic drug. Its structural similarity to psychoactive phenethylamines later led to regulatory scrutiny. In the United States, Homarylamine is classified as a Schedule I controlled substance under the Controlled Substances Act due to its status as a positional isomer of 3,4-methylenedioxyamphetamine (MDA), a known hallucinogen [1] [3]. This legal designation highlights the compound's perceived abuse potential despite the absence of documented medical applications.

Table 1: Key Historical and Legal Milestones for Homarylamine

YearEventDetails
1956Patent FiledMerck & Co. patents Homarylamine as an antitussive agent (U.S. 2,820,739)
1958INN DesignationListed in WHO's International Nonproprietary Names compendium
1961Experimental ConfirmationAntitussive properties demonstrated in animal studies [1]
-U.S. Regulatory StatusClassified as Schedule I due to positional isomerism with MDA

Nomenclature and Structural Classification

Homarylamine is systematically named 2-(1,3-benzodioxol-5-yl)-N-methylethanamine, reflecting its core phenethylamine backbone (a benzene ring linked to an ethylamine chain) with two critical modifications:

  • A methylenedioxy bridge (-O-CH₂-O-) attached at the 3- and 4-positions of the aromatic ring, forming the 1,3-benzodioxole moiety.
  • An N-methyl group on the ethylamine side chain [1].

Its molecular formula is C₁₀H₁₃NO₂, with a molar mass of 179.219 g·mol⁻¹. Homarylamine belongs to the broader class of substituted phenethylamines, which are protoalkaloids derived biosynthetically from the amino acid L-tyrosine via dopamine [3]. The compound is specifically categorized as a methylenedioxy-substituted N-methylphenethylamine. Alternative designations include:

  • MDMPEA (3,4-methylenedioxy-N-methylphenethylamine)
  • Norlobivine (a reference to its structural relationship to lobeline alkaloids) [1].

Chemical Structure

O ╱ ╲ O   CH₂-CH₂-NH-CH₃  ╲ ╱ O (fused at benzene positions 3,4) 

Positional Isomerism in Phenethylamine Derivatives

Positional isomerism profoundly influences the pharmacological and legal profiles of phenethylamine derivatives. Homarylamine exemplifies this through its relationship to MDA:

  • Shared Molecular Formula: Both Homarylamine (C₁₀H₁₃NO₂) and MDA (C₁₀H₁₃NO₂) are constitutional isomers.
  • Divergent Substituent Placement: In MDA, the methylenedioxy group and amine chain occupy adjacent positions on the benzene ring (typically 3,4-placement). Homarylamine maintains the 3,4-methylenedioxy group but lacks the alpha-methyl substitution characteristic of amphetamines like MDA [1].

This structural distinction alters receptor interactions. MDA acts as a serotonin-releasing agent and hallucinogen, whereas Homarylamine’s known activity is limited to antitussive effects in early studies. Despite differing bioactivities, U.S. scheduling laws encompass all positional isomers of controlled phenethylamines [1]. Analytically, differentiating such isomers requires advanced techniques like chromatography-mass spectrometry due to near-identical mass spectra [5].

Properties

CAS Number

451-77-4

Product Name

Homarylamine

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-methylethanamine

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3

InChI Key

OPJOMVMFYOUDPK-UHFFFAOYSA-N

SMILES

CNCCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CNCCC1=CC2=C(C=C1)OCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.